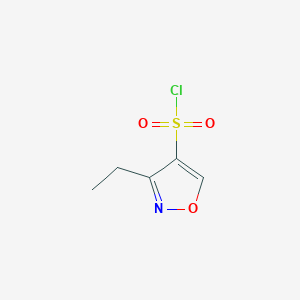

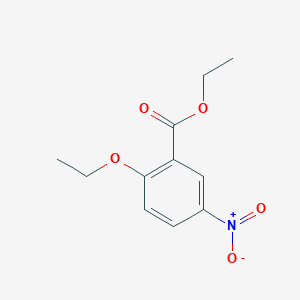

Ethyl 2-ethoxy-5-nitrobenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-ethoxy-5-nitrobenzoate is a chemical compound with the molecular formula C11H13NO5 . It has a molecular weight of 239.23 .

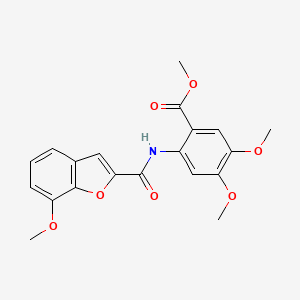

Molecular Structure Analysis

The InChI code for this compound is1S/C11H13NO5/c1-3-16-10-6-5-8 (12 (14)15)7-9 (10)11 (13)17-4-2/h5-7H,3-4H2,1-2H3 . This code provides a detailed description of the molecule’s structure. Physical and Chemical Properties Analysis

This compound has a molecular weight of 239.23 . The compound is typically 97% pure .科学的研究の応用

Chemical Reactivity and Interaction Studies :

- The influence of nitro-groups on the reactivity of ethyl nitrobenzoates, including ethyl 2-ethoxy-5-nitrobenzoate, has been explored. Studies show that the position of the nitro-group significantly affects the rates of alkaline hydrolysis due to steric and mesomeric interactions (Iskander, Tewfik, & Wasif, 1966).

Crystal Structure and Synthesis :

- Research on the synthesis and crystal structure of compounds related to this compound, like ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, has been conducted to understand their crystalline properties. This involves examining the hydrogen bonds and crystal packing, crucial for material science applications (Yeong, Chia, Quah, & Tan, 2018).

Antimicrobial Activity :

- The antimicrobial properties of compounds derived from ethyl 4-ethoxy-3-nitrobenzoate have been investigated. These studies are significant for developing new antimicrobial agents and understanding their efficacy and mechanisms (Al-Alzawi, Al-Jibouri, Rasheed, & Al-Bayati, 2023).

Electrochemical Studies :

- This compound and related compounds have been used in electroanalytical chemistry to understand the behavior of nitroaromatic compounds and their derivatives. These studies contribute to the field of electrochemistry and material sciences (Carbajo, Bollo, Núñez-Vergara, Navarrete, & Squella, 2000).

Photonic Applications :

- Investigations into the nonlinear optical properties of derivatives of this compound for photonic applications have been conducted. This research is vital for developing new materials for photonic devices and understanding their optical limiting properties (Nair, Kaniyarakkal, Edappadikkunnummal, John, Palengara, Narendran, & Puthiyaveettil, 2022).

Safety and Hazards

作用機序

Target of Action

Nitrobenzene compounds are known to interact with various enzymes and proteins in the body .

Mode of Action

Nitrobenzene compounds typically undergo a series of reactions, including nitration and reduction . The nitro group in these compounds plays a crucial role in their reactivity .

Biochemical Pathways

Nitrobenzene compounds are known to be involved in various metabolic pathways, including oxidative denitration and ring-fission .

Result of Action

Nitrobenzene compounds are known to cause various physiological changes due to their interactions with different enzymes and proteins .

生化学分析

Biochemical Properties

It is known that nitro compounds, like Ethyl 2-ethoxy-5-nitrobenzoate, are an important class of nitrogen derivatives . The nitro group in these compounds can participate in various biochemical reactions .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

ethyl 2-ethoxy-5-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5/c1-3-16-10-6-5-8(12(14)15)7-9(10)11(13)17-4-2/h5-7H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBYMFRCPFAPCLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-N'-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B2469878.png)

![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(2,3-dihydro-1H-inden-1-yl)piperidine-4-carboxamide](/img/structure/B2469881.png)

![ethyl N-({1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)carbamate](/img/structure/B2469898.png)

![N-(3-methylphenyl)-2-(4-methylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/no-structure.png)